5-methyl-6-nitro-2,3-dihydro-1H-indole
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Overview
Description
5-methyl-6-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Mechanism of Action
Target of Action
5-Methyl-6-Nitro-2,3-Dihydro-1H-Indole is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 5-methyl-2,3-dihydro-1H-indole. This can be achieved using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions
Major Products Formed
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
5-methyl-6-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-methyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
6-nitro-2,3-dihydro-1H-indole: Similar structure but without the methyl group, affecting its reactivity and applications.
5-methyl-6-amino-2,3-dihydro-1H-indole: The amino group provides different chemical reactivity compared to the nitro group
Uniqueness
5-methyl-6-nitro-2,3-dihydro-1H-indole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
936128-69-7 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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